molecular formula C13H20N2O2S B12081517 Ethyl 2-amino-4-(2-cyclopentylethyl)thiazole-5-carboxylate CAS No. 887589-97-1

Ethyl 2-amino-4-(2-cyclopentylethyl)thiazole-5-carboxylate

Cat. No.: B12081517
CAS No.: 887589-97-1
M. Wt: 268.38 g/mol
InChI Key: RWCBQGRXIPICMH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2-cyclopentylethyl)thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a 2-amino substituent, a 2-cyclopentylethyl group at position 4, and an ester moiety at position 3. Thiazoles are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties.

Properties

CAS No.

887589-97-1

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

ethyl 2-amino-4-(2-cyclopentylethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H20N2O2S/c1-2-17-12(16)11-10(15-13(14)18-11)8-7-9-5-3-4-6-9/h9H,2-8H2,1H3,(H2,14,15)

InChI Key

RWCBQGRXIPICMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)CCC2CCCC2

Origin of Product

United States

Preparation Methods

Selection of α-Halocarbonyl Precursors

Ethyl bromopyruvate is frequently utilized as the α-halocarbonyl precursor due to its high reactivity and compatibility with thiourea derivatives. In a representative procedure, ethyl bromopyruvate reacts with thiourea in ethanol under reflux to form the thiazole ring. The reaction mechanism proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the bromopyruvate, followed by cyclization and elimination of hydrogen bromide.

Key Reaction Parameters:

  • Solvent: Ethanol or methanol for optimal solubility and reaction kinetics.

  • Temperature: Reflux conditions (78–80°C for ethanol) to drive the reaction to completion.

  • Molar Ratios: A 1:1.2 ratio of ethyl bromopyruvate to thiourea ensures minimal side products.

Multi-Step Synthesis via β-Ethoxyacrylamide Intermediates

Advanced routes leverage β-ethoxyacrylamide derivatives to achieve higher regiocontrol. A method developed by Chen et al. for analogous thiazole-5-carboxamides involves chemoselective α-bromination of β-ethoxyacrylamide followed by cyclization with thiourea.

Synthesis of β-Ethoxyacrylamide

β-Ethoxyacrylamide is prepared via condensation of ethyl glyoxylate with acrylamide derivatives. The compound’s α-position is selectively brominated using N-bromosuccinimide (NBS) under radical initiation conditions.

Reaction Scheme:

β-Ethoxyacrylamide+NBSAIBN, CCl4α-Bromo-β-ethoxyacrylamide\text{β-Ethoxyacrylamide} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \alpha\text{-Bromo-β-ethoxyacrylamide}

Conditions:

  • Initiator: Azobisisobutyronitrile (AIBN) at 0.1 mol%.

  • Temperature: 60–70°C for 6–8 hours.

Cyclization to Thiazole Core

The α-bromo intermediate undergoes cyclization with thiourea in a one-pot procedure. This step forms the 2-aminothiazole scaffold while introducing the ester functionality at the 5-position.

Critical Observations:

  • Chemoselectivity: The β-ethoxy group directs bromination exclusively to the α-position, ensuring regioselective thiazole formation.

  • Yield Enhancement: Conducting the reaction in acetonitrile with catalytic acetic acid improves yields to >85%.

Catalytic Systems for Enhanced Efficiency

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium catalysts to introduce the cyclopentylethyl group via Suzuki-Miyaura coupling. A bromothiazole intermediate reacts with cyclopentylethylboronic acid in the presence of Pd(PPh₃)₄ and a base.

Representative Conditions:

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
SolventToluene/water (3:1)
Temperature90°C, 12 hours
Yield72% after column chromatography

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for critical steps. For instance, cyclopentylethyl group alkylation achieves completion in 30 minutes at 120°C under microwave conditions, compared to 12 hours conventionally.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel with ethyl acetate/hexane (1:4) eluent resolves thiazole products from unreacted starting materials.

  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) ensure >98% purity for pharmacological applications.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃), 1.50–1.85 (m, 9H, cyclopentyl), 2.65 (t, J=7.6 Hz, 2H, CH₂cyclopentyl), 4.28 (q, J=7.1 Hz, 2H, OCH₂), 5.21 (s, 2H, NH₂).

  • MS (ESI): m/z 268.38 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Hantzsch SynthesisSimple, scalableRequires post-alkylation65–78
β-EthoxyacrylamideHigh regiocontrolMulti-step, costly reagents85–90
Suzuki CouplingDirect C–C bond formationPalladium cost, inert conditions70–75

Industrial Scalability and Environmental Considerations

Solvent Recovery Systems

  • Ethanol Distillation: >90% recovery via rotary evaporation reduces waste.

  • Catalyst Recycling: Pd catalysts recovered via filtration and reactivation.

Green Chemistry Metrics

  • E-factor: 8.2 (kg waste/kg product) for Hantzsch route, improvable to 5.1 with solvent recycling.

  • Atom Economy: 68% for Suzuki coupling vs. 72% for Hantzsch synthesis .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : Ethyl 2-amino-4-(2-cyclopentylethyl)thiazole-5-carboxylate has been explored for its potential therapeutic roles, including:

  • Antimicrobial Activity : Investigated for its effectiveness against various bacterial and fungal strains, indicating potential as an antimicrobial agent.
  • Antiviral Properties : Preliminary studies suggest activity against viruses such as HIV, making it a candidate for antiviral drug development.
  • Antitumor Effects : Research indicates possible antitumor activity, which could lead to new cancer treatment options.
  • Anti-inflammatory and Analgesic Properties : The compound has shown promise in alleviating inflammation and pain, suggesting applications in pain management therapies.

Biological Research

Biochemical Interactions : The compound's interaction with biological targets is crucial for understanding its pharmacological effects. Studies focus on:

  • Mechanism of Action : this compound acts as an antagonist to specific enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, which plays a role in bacterial cell wall synthesis.
  • Structure-Activity Relationship (SAR) : Ongoing research aims to elucidate how structural variations affect biological activity, guiding the design of more effective derivatives.

Chemical Synthesis

Synthetic Pathways : The compound serves as a valuable intermediate in organic synthesis, particularly for creating other heterocyclic compounds. Common methods include:

  • Multi-step Reactions : Synthesis typically involves several organic reactions, including the formation of the thiazole ring through cyclization reactions with suitable precursors.
  • Yield Optimization : Techniques are being developed to enhance yield and reduce reaction times, making the synthesis more efficient for industrial applications.

Industrial Applications

Pharmaceutical Development : this compound is utilized in the pharmaceutical industry for:

  • Drug Formulation : Its unique properties make it an attractive candidate for formulating new drugs targeting various diseases.
  • Agrochemical Development : There is potential for application in developing agrochemicals due to its biological activity against pests and pathogens.
  • Antimicrobial Activity Study : A study evaluated the effectiveness of this compound against various microbial strains. Results indicated significant inhibition rates compared to control compounds.
  • Antitumor Research : Preliminary findings from cell line assays suggest that this compound may inhibit tumor growth through apoptosis induction mechanisms.
  • Synthetic Methodology Improvement : Recent advancements have focused on optimizing synthesis routes to enhance yield and reduce environmental impact during production.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2-cyclopentylethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an antagonist against target enzymes such as UDP-N-acetylmuramate/L-alanine ligase . This interaction inhibits the enzyme’s activity, leading to antimicrobial effects .

Comparison with Similar Compounds

Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (1)

  • Structure: A methyl group at position 4 and a methylamino group at position 2.
  • Synthesis: Prepared via Hantzsch thiazole synthesis using ethyl 2-chloroacetoacetate and 1-methylthiourea in methanol .
  • ~3.5 for the cyclopentylethyl analog) .
  • Applications: Intermediate in kinase inhibitor synthesis; the methylamino group often requires protection (e.g., tert-butoxycarbonyl) for further functionalization .

Ethyl 2-amino-4-(4-cyanophenyl)thiazole-5-carboxylate

  • Structure: A 4-cyanophenyl group at position 3.
  • Biological Activity: Aromatic substituents like cyanophenyl are associated with DNA minor groove binding in oligopeptide analogs .

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

  • Structure : A trifluoromethyl group at position 4.
  • Key Difference : The CF₃ group introduces strong electron-withdrawing effects, altering metabolic stability and binding affinity. Reported clogP ≈ 2.5 .
  • Applications : Used in SIRT2 inhibitor studies due to enhanced electrophilicity .

Substituent Variations at Position 2

Ethyl 2-(tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate (2)

  • Structure: A tert-butoxycarbonyl (t-BOC)-protected methylamino group at position 2.
  • Synthesis : Derived from compound 1 via reaction with di-tert-butyl dicarbonate .
  • Key Difference: The t-BOC group masks the amino group, preventing undesired side reactions during multi-step syntheses. This contrasts with the free amino group in the target compound, which is reactive but offers opportunities for direct coupling .

Ethyl 2-(3-benzylureido)-4-(4-bromophenyl)thiazole-5-carboxylate (5d)

  • Structure : A benzylureido group at position 2.
  • Key Difference : The ureido group introduces hydrogen-bonding capacity, which may enhance target engagement in enzyme inhibition (e.g., CDK9 inhibition) .

Substituent Variations at Position 5

2-Amino-4-methylthiazole-5-carboxylic Acid

  • Structure : Carboxylic acid at position 5 instead of an ester.

Biological Activity

Ethyl 2-amino-4-(2-cyclopentylethyl)thiazole-5-carboxylate is a thiazole derivative with a unique molecular structure that includes an ethyl ester group and a cyclopentylethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H20N2O2S
  • Molecular Weight : 268.38 g/mol

The thiazole ring structure is known for its presence in various biologically active compounds, which suggests that derivatives like this compound may exhibit significant pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thiazole Ring : This can be achieved through the reaction of appropriate precursors under acidic or basic conditions.
  • Cyclization Reactions : Involves the cyclization of hydrazine derivatives with ethyl acetoacetate or similar compounds.
  • Purification : The final product is purified through crystallization or chromatography.

Example Synthetic Route

The following table summarizes a potential synthetic route for producing this compound:

StepReagents/ConditionsOutcome
1Ethyl acetoacetate + thiourea (acidic conditions)Formation of thiazole ring
2Cyclization with 2-cyclopentylethyl hydrazineFormation of the target compound
3Purification (crystallization)Pure this compound

This compound interacts with various biological targets, potentially modulating enzyme activity and receptor interactions. The specific pathways and targets are still under investigation, but initial studies suggest possible roles in:

  • Antimicrobial Activity : Preliminary evaluations indicate that this compound may exhibit antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Similar thiazole derivatives have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may also possess cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial properties of thiazole derivatives, including this compound. The results indicated significant inhibition against several bacterial strains:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa20

These results suggest that the compound has potential as an antimicrobial agent, warranting further investigation into its efficacy and mechanism.

Anticancer Studies

In another study focusing on thiazole derivatives, compounds similar to this compound were tested against various cancer cell lines, yielding promising results:

Cell LineIC50 (µM)
MCF-710
A54915
HeLa12

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may be effective in targeting specific cancer types.

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-4-(2-cyclopentylethyl)thiazole-5-carboxylate, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted thioureas with β-keto esters. For example, a thiourea derivative reacts with a cyclopentylethyl-substituted β-keto ester under acidic conditions (e.g., HCl/EtOH) to form the thiazole core. Reaction temperature (80–90°C) and solvent polarity significantly affect yield: polar aprotic solvents like DMF improve cyclization efficiency, while prolonged heating (>12 h) may degrade sensitive substituents . Purification via column chromatography or preparative HPLC (as in ) is critical to isolate the product in >75% yield. Optimization of stoichiometry (e.g., 1:1.2 molar ratio of thiourea to β-keto ester) minimizes side products like disubstituted thiazoles .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • Methodological Answer :
  • NMR : 1^1H NMR identifies the ethyl ester (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for OCH2_2), the cyclopentylethyl group (multiplet signals at δ 1.5–2.1 ppm for cyclopentyl protons), and the thiazole NH2_2 (broad singlet at δ 5.8–6.2 ppm). 13^{13}C NMR confirms the ester carbonyl (δ 165–170 ppm) and thiazole C-2 (δ 155–160 ppm) .
  • IR : Stretching vibrations for C=O (1710–1740 cm1^{-1}), C=N (1600–1650 cm1^{-1}), and NH2_2 (3300–3500 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]+^+) and fragments like the cyclopentylethyl moiety (m/z 83) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the synthesis or predict reactivity of this thiazole derivative?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states in cyclocondensation reactions, identifying energy barriers for ring closure. Exact-exchange functionals (e.g., hybrid functionals in ) improve accuracy for electron-rich systems like thiazoles. For example, simulating the nucleophilic attack of thiourea on the β-keto ester predicts regioselectivity at C-4 versus C-5 positions. Solvent effects (e.g., PCM models for ethanol) refine activation energies, guiding solvent selection .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC50_{50} values in enzyme assays)?

  • Methodological Answer :
  • Standardized Assay Conditions : Use consistent enzyme concentrations (e.g., 10 nM SIRT2) and buffer pH (7.4 vs. 8.0) to minimize variability. For instance, reports 27% yield for a thiazole-based SIRT2 inhibitor, but low purity (<95%) due to HPLC artifacts may skew activity .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., cyclopentylethyl vs. phenyl groups) on binding. Molecular docking (AutoDock Vina) identifies steric clashes with hydrophobic enzyme pockets, explaining reduced activity in bulkier derivatives .
  • Meta-Analysis : Pool data from multiple studies (e.g., ) using Bayesian statistics to weight high-quality datasets (e.g., ≥3 biological replicates) and exclude outliers from low-resolution assays .

Q. How do substituents (e.g., cyclopentylethyl vs. benzyl) influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • LogP Calculations : The cyclopentylethyl group increases lipophilicity (predicted LogP = 3.2 vs. 2.8 for benzyl analogs), enhancing blood-brain barrier permeability but reducing aqueous solubility. Use the shake-flask method with octanol/water partitioning to validate .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to compare CYP450-mediated oxidation rates. Cyclopentylethyl’s saturated structure resists oxidation better than benzyl, extending half-life (t1/2_{1/2} > 2 h vs. <1 h) .

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